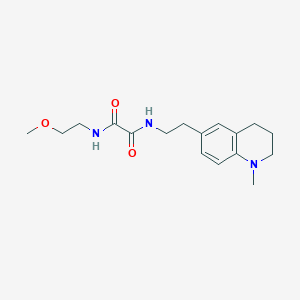![molecular formula C13H11ClF3N3S B2983382 N-[4-[(3-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine CAS No. 339011-03-9](/img/structure/B2983382.png)
N-[4-[(3-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethyl-containing compounds are valuable in medicinal chemistry due to their unique properties . They are often used as building blocks in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a subject of extensive research . A common method involves the trifluoromethylation of secondary amines .Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various chemical reactions, including C-F bond activation . This process is challenging due to the strength of the C-F bond .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility are determined by the compound’s molecular structure. Trifluoromethyl groups, for example, are known to increase the stability and lipophilicity of a compound .科学的研究の応用
Structural and Synthesis Insights
The study of pyrimethamine and aminopyrimidine derivatives, including N-[4-[(3-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine, reveals significant biological importance due to their natural occurrence and potential for forming stable crystal structures with unique hydrogen-bonded motifs. The exploration of their crystal structures provides insights into their molecular interactions and the role of sulfonate and carboxylate groups in mimicking binding associations (Balasubramani, Muthiah, & Lynch, 2007). Additionally, the synthesis and characterization of derivatives focusing on modifications at the pyrimidinyl group have been explored for their potential biological activities, highlighting the compound's versatility and significance in medicinal chemistry (de Costa, Radesca, Di Paolo, & Bowen, 1992; Sokolova & Magidson, 1968).
Biological Activity and Applications
Research on this compound derivatives has shown promising biological activities. For example, studies have investigated their potential as antibacterial and anticancer agents, emphasizing the synthesis of novel heterocyclic compounds containing a sulfonamido moiety. These compounds have been evaluated for their in vitro antimicrobial and anticancer activity, demonstrating significant potential for medical applications (Azab, Youssef, & El-Bordany, 2013). Furthermore, the investigation into the optical properties and protonation of chlorophyll derivatives, including those appending a pyridyl group in the C3-substituent, offers an interesting perspective on the compound's application in studying intramolecular interactions and photochemical properties (Yamamoto & Tamiaki, 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-chlorophenyl)sulfanyl-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3S/c1-2-18-12-19-10(13(15,16)17)7-11(20-12)21-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHCNBGHNYQYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)SC2=CC(=CC=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

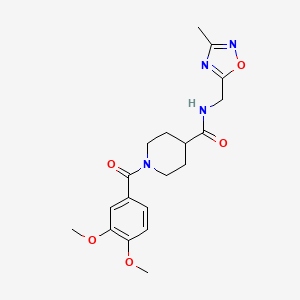
![6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2983304.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2983305.png)
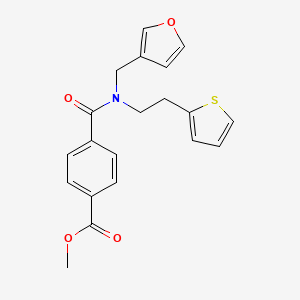

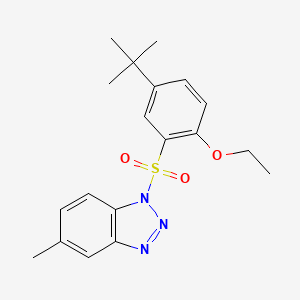

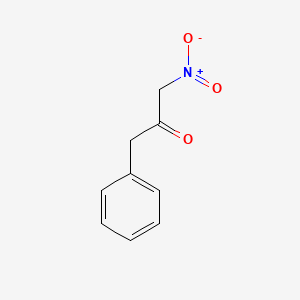
![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2983314.png)

![N-benzyl-7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2983318.png)
![6-Phenyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2983319.png)
![4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2983320.png)
